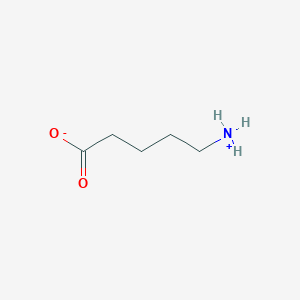

5-Aminovaleric acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 5-Aminovaleric acid can be synthesized through various methods. One common approach involves the enzymatic conversion of L-lysine to this compound using lysine 2-monooxygenase and 5-aminovaleramidase . Additionally, it can be crystallized from water and ethanol .

Industrial Production Methods: Industrial production of this compound often involves metabolic engineering of microorganisms such as Corynebacterium glutamicum. This method optimizes the expression of key enzymes, lysine 2-monooxygenase and delta-aminovaleramidase, to enhance the fermentative production of this compound from glucose .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Aminovaleric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form glutaric acid.

Reduction: It can be reduced to form 5-aminopentanol.

Substitution: It can participate in substitution reactions to form derivatives such as this compound esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Conditions vary depending on the desired derivative but often involve acid or base catalysis.

Major Products:

Oxidation: Glutaric acid.

Reduction: 5-Aminopentanol.

Substitution: Various esters and amides of this compound.

Applications De Recherche Scientifique

Metabolic Research

5-Aminovaleric acid has emerged as a critical compound in metabolic research, particularly concerning its role in glucose metabolism and obesity.

Case Study: Association with Metabolic Syndrome

A study demonstrated that increased plasma levels of 5-AVA were associated with obesity and non-alcoholic fatty liver disease (NAFLD). In mice fed a high-fat diet, 5-AVA contributed to increased visceral adipose tissue and hepatic steatosis. In humans, higher levels of 5-AVA predicted future HbA1c levels, indicating its potential role in insulin resistance and glucose intolerance .

| Parameter | Control Group | 5-AVA Group |

|---|---|---|

| Visceral Adipose Tissue | Low | High |

| Hepatic Steatosis | Minimal | Significant |

| HbA1c Levels | Normal | Elevated |

Neurological Applications

This compound has shown promise in neurological research, particularly in epilepsy.

Case Study: Mesial Temporal Lobe Epilepsy

In a rat model of mesial temporal lobe epilepsy, treatment with 5-AVA resulted in a significant reduction in seizure frequency. The treated group exhibited a 3.5-fold decrease in seizures compared to the control group. Moreover, the severity of seizures was notably less in the 5-AVA group, suggesting its potential as a therapeutic agent for epilepsy .

| Seizure Frequency (per day) | PBS Group | 5-AVA Group |

|---|---|---|

| Days 1-2 | 23.2 ± 6.3 | 6.7 ± 1.4 |

| Days 3-21 | ~1 | ~1 |

Biopolyamide Production

This compound is being explored as a building block for biopolyamides.

Research Insights

Recent studies have indicated that 5-AVA can be utilized alongside putrescine to produce biopolyamide precursors. This application is significant for developing sustainable materials in the chemical industry .

| Biopolyamide Component | Source |

|---|---|

| This compound | Engineered Microbes |

| Putrescine | Engineered Microbes |

Gut Microbiota Interaction

The relationship between gut microbiota and levels of 5-AVA has been investigated, highlighting its role in metabolic health.

Case Study: Type 2 Diabetes

A nested case-control study found that lower levels of 5-AVA were associated with an increased risk of type 2 diabetes. Dietary factors and gut microbiota composition significantly influenced these levels, suggesting that modulation of gut microbiota could be a therapeutic strategy for managing diabetes .

| Group | Plasma 5-AVA Levels | Type 2 Diabetes Risk |

|---|---|---|

| Control | High | Low |

| Type 2 Diabetes | Low | High |

Mécanisme D'action

5-Aminovaleric acid exerts its effects primarily through its action as a weak GABA agonist. It interacts with GABA receptors, mimicking the action of GABA, and modulates neurotransmission . Additionally, it has been shown to inhibit the β-oxidation of fatty acids in cardiomyocytes by reducing cellular L-carnitine levels .

Comparaison Avec Des Composés Similaires

Gamma-aminobutyric acid (GABA): 5-Aminovaleric acid is a methylene homologue of GABA and shares similar agonistic properties.

5-Aminolevulinic acid: Both compounds are involved in metabolic pathways and have applications in plant growth regulation.

Glutaric acid: A product of the oxidation of this compound, it is used in the synthesis of polymers and other industrial chemicals.

Uniqueness: this compound is unique due to its dual role as a weak GABA agonist and its potential in industrial applications such as polymer synthesis and solar cell production .

Activité Biologique

5-Aminovaleric acid (5-AV) is a compound that has garnered attention due to its diverse biological activities, particularly in metabolic regulation and neurological functions. This article explores the biological activity of 5-AV, supported by case studies, research findings, and data tables.

Overview of this compound

This compound is a five-carbon amino acid that plays a role in various biological processes. It is structurally related to other amino acids and has been implicated in metabolic pathways, particularly those involving the neurotransmitter GABA (gamma-aminobutyric acid) and energy metabolism.

Metabolic Implications

Inhibition of Fatty Acid Oxidation

Recent studies have demonstrated that 5-AV can inhibit β-oxidation of fatty acids in cardiomyocytes. This effect is mediated by a reduction in cellular L-carnitine levels, which is essential for the transport of fatty acids into mitochondria for energy production. Specifically, 5-AV was shown to inhibit the carnitine transporter OCTN2, leading to decreased L-carnitine uptake and subsequent reduction in fatty acid oxidation rates .

Table 1: Effects of this compound on Cellular Metabolism

| Parameter | Control Group | 5-AV Treated Group | Statistical Significance |

|---|---|---|---|

| Oxygen Consumption Rate (OCR) | Constant | Decreased | p < 0.05 |

| L-Carnitine Levels | Normal | Reduced | p < 0.01 |

| Fatty Acid Utilization | Normal | Impaired | p < 0.01 |

Association with Obesity and Metabolic Syndrome

5-AV has been linked to obesity and metabolic syndrome in both animal models and human studies. In mice fed a Western diet, increased levels of 5-AV were associated with greater weight gain, increased visceral adipose tissue (VAT), and hepatic steatosis. In humans, higher plasma levels of 5-AV correlated with increased BMI and incidence of non-alcoholic fatty liver disease (NAFLD) .

Neurological Effects

Impact on Seizure Activity

Research indicates that 5-AV may have neuroprotective effects, particularly in the context of epilepsy. In a study using a rat model of mesial temporal lobe epilepsy (MTLE), treatment with 5-AV resulted in a significant reduction in seizure frequency and severity compared to control groups. The compound appears to modulate the glutamine-glutamate-GABA metabolic pathway, which is often disrupted in epileptic conditions .

Table 2: Seizure Frequency in Rat Model

| Treatment Group | Average Seizures/Day | Severe Seizures (Stages 4 & 5) |

|---|---|---|

| Control (PBS) | 23.2 ± 6.3 | Increased |

| This compound | 6.7 ± 1.4 | Stable |

Case Studies

- Human Study on Obesity and Glucose Metabolism

- Animal Model for Epilepsy

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Aminovaleric acid, and how can researchers optimize yield in microbial systems?

- Methodological Answer : 5-AVA is synthesized via lysine degradation pathways, either through endogenous enzymatic processes or microbial fermentation. For example, Corynebacterium glutamicum can be engineered for fed-batch production by optimizing carbon/nitrogen ratios and using metabolic engineering to enhance lysine decarboxylase activity . Yield optimization requires monitoring parameters like pH, dissolved oxygen, and precursor availability.

Q. How can thermodynamic properties of 5-AVA be experimentally determined, and what challenges arise in reconciling data across studies?

- Methodological Answer : Key thermodynamic parameters (e.g., ΔfH°solid = -604.17 ± 0.42 kJ/mol) are measured using calorimetry and gas-phase mass spectrometry. Discrepancies in reported values (e.g., ΔsubH° = 144 ± 3 kJ/mol vs. other studies) may stem from differences in sample purity or measurement techniques. Researchers should cross-validate data using standardized protocols and reference materials like NIST databases .

Q. What analytical techniques are recommended for characterizing 5-AVA in complex biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/fluorescence detection or mass spectrometry (LC-MS/MS) is ideal. Indirect methods, such as derivatization with Fmoc-protected amino acids, improve sensitivity in low-concentration samples. Ensure proper calibration with internal standards like L-2,4-diaminobutyric acid dihydrochloride to minimize matrix interference .

Advanced Research Questions

Q. How does 5-AVA interact with GABA receptors, and why do studies report contradictory agonistic/antagonistic effects?

- Methodological Answer : 5-AVA acts as a weak GABA agonist due to its structural similarity to GABA but exhibits antagonistic effects in ρ1 GABA receptor subtypes. Molecular docking studies reveal its folded conformation within the orthosteric binding site, which differs from GABA’s extended binding mode . Contradictions arise from receptor subtype specificity (e.g., ρ1 vs. α/β subunits) and experimental conditions (e.g., concentration-dependent efficacy in electrophysiological assays) .

Q. What strategies can resolve inconsistencies in 5-AVA’s role in lysine metabolism across bacterial and eukaryotic systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C-lysine) to trace 5-AVA production pathways in different organisms. Comparative genomics can identify species-specific enzymes (e.g., lysine decarboxylases vs. oxidases). For eukaryotic systems, CRISPR-Cas9 knockouts of candidate genes in model organisms (e.g., rodents) help validate metabolic contributions .

Q. How can computational modeling improve the design of 5-AVA derivatives for bio-nylon applications?

- Methodological Answer : Density functional theory (DFT) simulations predict polymerization efficiency by analyzing electronic properties (e.g., dipole moments) and steric hindrance. Molecular dynamics (MD) simulations assess thermal stability of 5-AVA-derived polymers. Validate predictions with rheological testing and differential scanning calorimetry (DSC) .

Q. What experimental controls are critical when studying 5-AVA’s neuropharmacological effects in vivo?

- Methodological Answer : Include GABA receptor antagonists (e.g., bicuculline) to isolate 5-AVA-specific effects. Control for blood-brain barrier permeability using CSF sampling or radiolabeled 5-AVA. Address potential off-target interactions by testing structural analogs (e.g., β-alanine) in parallel .

Q. Data Interpretation & Reproducibility

Q. How should researchers address variability in reported thermodynamic data for 5-AVA?

- Methodological Answer : Standardize measurements using NIST-certified protocols and reference compounds. Publish raw datasets (e.g., calorimetry thermograms) in supplementary materials to enable cross-lab validation. Use error-propagation models to quantify uncertainty in derived parameters .

Q. What steps ensure reproducibility in microbial 5-AVA production studies?

- Methodological Answer : Document strain lineage (e.g., ATCC accession numbers), fermentation conditions (e.g., media composition, agitation rate), and downstream purification steps (e.g., ion-exchange chromatography). Adhere to MIAME/MIMARKS guidelines for metadata reporting .

Q. Ethical & Reporting Standards

Q. How can researchers ethically justify animal studies involving 5-AVA’s neurological effects?

Propriétés

IUPAC Name |

5-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-2-1-3-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMDCOVWQOJGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

627-95-2 (hydrochloride) | |

| Record name | 5-Aminovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70216212 | |

| Record name | 5-Aminovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Aminopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 20 °C | |

| Record name | 5-Aminopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

660-88-8 | |

| Record name | 5-Aminovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminovaleric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Aminovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminovaleric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUW4BFJ6SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Aminopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157.5 °C | |

| Record name | 5-Aminopentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003355 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.